Succinimide-15N

概述

描述

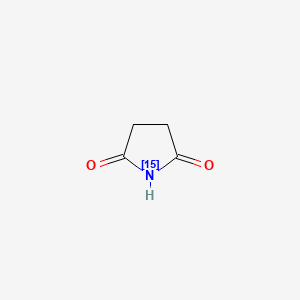

Succinimide-15N: is a nitrogen-15 labeled version of succinimide, a cyclic imide with the molecular formula C4H5NO2. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions:

Dehydrogenative Coupling of Diols and Amines: A manganese pincer complex catalyzes the dehydrogenative coupling of diols and amines to form cyclic imides, including succinimides.

Thermal Decomposition of Ammonium Succinate: Succinimide can be prepared by the thermal decomposition of ammonium succinate.

Lewis Acid Catalyzed Procedure: A solvent-free procedure using TaCl5-silica gel as a Lewis acid under microwave irradiation can also be employed to prepare succinimides from the corresponding anhydrides.

Industrial Production Methods: Industrial production methods for Succinimide-15N typically involve the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the nitrogen-15 isotope into the final product. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions:

Oxidation: Succinimide can undergo oxidation reactions, often forming products such as maleimide.

Reduction: Reduction of succinimide can yield compounds like succinamic acid.

Substitution: Succinimide can participate in substitution reactions, where the imide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Maleimide

Reduction: Succinamic acid

Substitution: Various substituted succinimides depending on the reagents used.

科学研究应用

Role in Protein Chemistry

Succinimide-15N is extensively used in the study of post-translational modifications (PTMs) in proteins. The formation of succinimide occurs spontaneously in certain protein sequences, leading to the generation of isoaspartate and aspartate. This transformation is crucial for understanding protein stability and function.

- Detection and Quantification : Using NMR spectroscopy, researchers have established methods to detect succinimide in proteins. For instance, a study demonstrated that succinimide's unique chemical shifts could be used to identify its presence in proteins like lysozyme and IgG1 domains .

- Case Study : In a detailed analysis involving lysozyme, researchers synthesized peptides and utilized 2D NMR spectroscopy to assign chemical shifts for succinimide and isoaspartate. This allowed for the quantification of these modifications in denatured proteins, highlighting succinimide's importance in proteomics .

Upcycling Poly(succinates)

Recent advancements have shown that this compound can be used to upcycle poly(succinates) into N-substituted succinimides. This application is particularly relevant for developing sustainable materials.

- Mechanism : The process involves using ionic liquids that facilitate nucleophilic attack by amines on the carbonyl groups of poly(succinates), resulting in the formation of succinimides. The presence of hydrogen bonding interactions enhances the reaction efficiency .

- Data Table : Below is a summary of key findings from studies on upcycling poly(succinates):

| Reaction Conditions | Yield (%) | Ionic Liquid Used | Notes |

|---|---|---|---|

| Mild Temperature | 95 | [HDUB][Suc] | High efficiency observed |

| Metal-Free Conditions | 90 | [HDBU][Suc] | Environmentally friendly |

| Room Temperature | 85 | [DBU][Suc] | Effective for various substrates |

Structural Studies Using NMR

The incorporation of 15N isotopes into succinimide derivatives allows for advanced NMR studies that provide insights into molecular structures and dynamics.

- Hydrogen Bond Analysis : Research has shown that 15N NMR can elucidate the relationship between hydrogen bond lengths and chemical shifts in polypeptides . This information is vital for understanding protein folding and stability.

- Case Study : A study investigated the hydrogen bond characteristics in oligopeptides containing 15N-labeled glycine. The results indicated significant shifts in chemical signals correlating with structural changes, emphasizing the utility of this compound in structural biology .

Implications in Biochemistry

This compound has been implicated in various biochemical processes, notably influencing protein stability through modifications.

作用机制

The mechanism of action of Succinimide-15N largely depends on its application. In NMR spectroscopy, the nitrogen-15 isotope provides a unique signal that helps in the structural analysis of molecules. In biological systems, the labeled nitrogen can be traced to study metabolic pathways and protein interactions. The specific molecular targets and pathways involved vary based on the context of its use.

相似化合物的比较

Succinimide: The non-labeled version of Succinimide-15N, used in similar applications but without the benefits of isotope labeling.

Maleimide: An oxidized form of succinimide, often used in bioconjugation reactions.

N-Hydroxysuccinimide: A derivative used in peptide synthesis and protein labeling.

Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled compounds.

生物活性

Succinimide-15N is a stable isotopic form of succinimide, a cyclic imide that plays a significant role in various biochemical processes, particularly in protein chemistry. This article explores the biological activity of this compound, focusing on its implications in protein stability, post-translational modifications, and potential applications in drug development and therapeutic interventions.

Overview of Succinimide and Its Isotopic Form

Succinimide is formed through the deamidation of asparagine and aspartic acid residues in proteins. The stable isotopic labeling with nitrogen-15 (15N) provides unique insights into the dynamics and mechanisms of these biochemical processes through techniques such as NMR spectroscopy. The incorporation of 15N allows for enhanced resolution in structural studies, aiding in the understanding of protein folding and stability.

Biological Significance

-

Protein Stability and Function :

- Succinimide formation is linked to the destabilization of protein structures. The succinimidyl intermediate can lead to peptide bond cleavage, resulting in loss of protein function and cellular defects .

- Interestingly, while deamidation is often viewed negatively due to its association with loss of function, it may also serve beneficial roles by acting as a molecular timer for biological events or facilitating the production of unique proteins in vivo .

-

Mechanism of Action :

- The mechanism involves nucleophilic attack by side-chain amide nitrogen on the peptide backbone carbonyl, leading to the formation of succinimide. This reaction pathway has been observed to be remarkably stable under various conditions, resisting hydrolysis even at elevated temperatures .

- Studies suggest that succinimide intermediates are metastable and primarily involved in protein splicing rather than having a broad biochemical role .

Case Studies

- Stability Under Stress Conditions : Research has demonstrated that succinimide remains stable even at high temperatures (up to 100 °C) and under chaotropic conditions. This stability has implications for the storage and therapeutic use of recombinant proteins, particularly monoclonal antibodies which can lose functionality due to deamidation during storage .

- Kinetic Studies : Kinetic analyses reveal that succinimide formation can be stimulated by branched intermediates in peptide synthesis. This was shown using high-performance liquid chromatography (HPLC) and mass spectrometry, indicating that certain conditions can enhance the yield of succinimide formation over time .

Data Tables

Implications for Drug Development

The unique properties of this compound offer potential applications in drug development. Its ability to serve as a tracer in metabolic studies can help elucidate drug mechanisms and interactions within biological systems. Furthermore, understanding how succinimide affects protein stability can inform strategies to enhance the efficacy and shelf-life of therapeutic proteins.

属性

IUPAC Name |

(115N)azolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583982 | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-36-6 | |

| Record name | 2,5-Pyrrolidinedione-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。